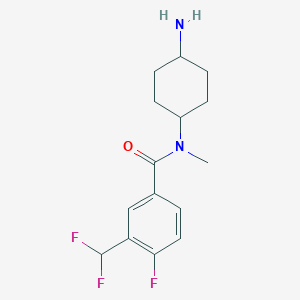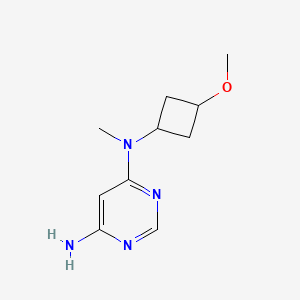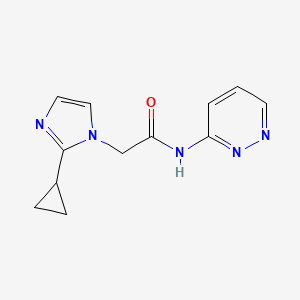![molecular formula C13H11N3O2 B7415817 N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide](/img/structure/B7415817.png)
N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide is a complex organic compound that features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide typically involves the reaction of 4-hydroxyphenylprop-2-enamide with pyridazine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological activities.
Mechanism of Action
The mechanism of action of N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to inhibit calcium ion influx, which is required for the activation of various cellular processes . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one
Comparison: N-[4-(pyridazin-3-yloxy)phenyl]prop-2-enamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyridazine derivatives. Its potential pharmacological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-(4-pyridazin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-12(17)15-10-5-7-11(8-6-10)18-13-4-3-9-14-16-13/h2-9H,1H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLUNFLTHUNIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Cyclohexyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7415739.png)
![5-Tert-butyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7415746.png)
![1-(4-methyl-2-propan-2-ylpiperazin-1-yl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanone](/img/structure/B7415748.png)

![(3aS,6aR)-N-(1-tert-butylpiperidin-4-yl)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7415757.png)
![6-[4-[2-(diethylamino)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7415765.png)
![N-[[1-[(2-bromo-3-methylphenyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7415773.png)
![3-[1-[(2-Bromo-3-methylphenyl)methyl]triazol-4-yl]oxolan-3-ol](/img/structure/B7415775.png)
![9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine](/img/structure/B7415782.png)
![N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-2-(4-hydroxy-2-methylphenyl)acetamide](/img/structure/B7415788.png)
![(1S,2R)-2-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7415797.png)


![5-[(3S)-3-(4-fluorophenoxy)pyrrolidin-1-yl]-1-(2-methyloxan-4-yl)tetrazole](/img/structure/B7415832.png)
